1-(3,5-Dimethylbenzyl)azetidine
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Overview
Description
1-(3,5-Dimethylbenzyl)azetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring attached to a 3,5-dimethylbenzyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethylbenzyl)azetidine can be synthesized through several methods. . This reaction is typically carried out under photochemical conditions, where the imine and alkene react to form the azetidine ring.
Industrial Production Methods: Industrial production of azetidines, including this compound, often involves the polymerization of aziridines and azetidines through anionic and cationic ring-opening polymerization . This method allows for the production of polyamines with various structures and degrees of control.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethylbenzyl)azetidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Azetidines are explored for their potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)azetidine involves its interaction with molecular targets and pathways. The ring strain of the azetidine ring imparts unique reactivity, allowing the compound to interact with various biological and chemical targets. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutanes: Four-membered carbon-containing rings that lack the nitrogen atom present in azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness: 1-(3,5-Dimethylbenzyl)azetidine is unique due to its specific substitution pattern and the presence of the azetidine ring, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17N/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-13/h6-8H,3-5,9H2,1-2H3 |
InChI Key |
NXVXAQSNLGBSOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2CCC2)C |
Origin of Product |
United States |
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